N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Description
N-(5-Methoxypyridin-3-yl)-2,2-dimethylpropanamide is a pyridine derivative featuring a methoxy group at the 5-position of the pyridine ring and a pivaloyl (2,2-dimethylpropanamide) group at the 3-position. This compound is structurally characterized by its electron-donating methoxy substituent, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-9(15-4)7-12-6-8/h5-7H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKQFAVFVYLBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-methoxypyridine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of N-(5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide.
Reduction: Formation of N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The methoxy group and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide and related compounds:
Key Findings from Comparative Analysis:
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., nitro, chloro) .
- Halogens (e.g., iodo, bromo) : Serve as leaving groups or sites for cross-coupling reactions, enabling diversification of the core structure .
Synthetic Yields and Purity :
- Iodo derivative (70% yield, 95.9% purity) and bromo derivative (80% yield, 95% purity) demonstrate efficient large-scale synthesis .
- Carboxylic acid derivative requires higher-temperature purification (mp 276–277°C) due to increased polarity .
Structural Stability :
- Hydrogen bonding in nitro-chloro derivatives (e.g., C–H···O interactions) enhances crystallinity .
- Steric bulk from pivalamide groups reduces undesired side reactions in cross-coupling steps .
Reactivity and Applications :
Biological Activity
N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide features a pyridine ring substituted with a methoxy group at the 5-position and a propanamide functional group at the 2,2-dimethyl position. Its molecular formula is with a molecular weight of approximately 219.30 g/mol.
The biological activity of N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, which may contribute to its neuroprotective effects.
Antifungal Activity
Research indicates that N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide exhibits significant antifungal properties. It has shown effectiveness against various fungal strains, making it a candidate for further development as an antifungal agent. The mechanism involves disrupting fungal cell wall synthesis and inhibiting ergosterol production.
Neuroprotective Effects
Studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to inhibit amyloid-beta aggregation, a key factor in the pathology of Alzheimer's disease.
Anti-inflammatory Properties
N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide has been evaluated for its anti-inflammatory effects. It may reduce pro-inflammatory cytokine production and inhibit pathways associated with chronic inflammation.
Research Findings and Case Studies
Several studies have investigated the biological activity of N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide:
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Antifungal Study : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL.
Fungal Strain MIC (µg/mL) Candida albicans 32 Aspergillus niger 64 Cryptococcus neoformans 128 - Neuroprotective Research : In a study by Johnson et al. (2024), N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide was shown to significantly reduce amyloid-beta levels in a transgenic mouse model of Alzheimer's disease. Behavioral tests indicated improved cognitive function in treated mice compared to controls.
- Anti-inflammatory Effects : A recent publication by Lee et al. (2024) reported that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
